(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid

Catalog No.
S14631153
CAS No.
M.F
C14H9Cl2FO2
M. Wt
299.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic aci...

Product Name

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid

IUPAC Name

2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetic acid

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

InChI

InChI=1S/C14H9Cl2FO2/c15-10-4-2-5-11(16)14(10)8-3-1-6-12(17)9(8)7-13(18)19/h1-6H,7H2,(H,18,19)

InChI Key

SARZBXPXWQKNSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)C2=C(C=CC=C2Cl)Cl

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is an organic compound characterized by its biphenyl structure, which includes two aromatic rings connected by a single bond. The compound features two chlorine atoms and one fluorine atom substituted on the biphenyl structure, specifically at the 2' and 6' positions for chlorine, and the 3 position for fluorine. This substitution pattern can significantly influence the compound's chemical properties and biological activity. Its molecular formula is C14H10Cl2FC_{14}H_{10}Cl_2F and it has a molecular weight of approximately 280.1 g/mol.

  • Substitution Reactions: The halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in organic synthesis.

These reactions are facilitated by various reagents, including bases for deprotonation and reducing agents for reduction processes.

The synthesis of (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid typically involves multi-step organic reactions:

  • Halogenation: Biphenyl is first halogenated to introduce chlorine and fluorine substituents.
  • Acetic Acid Derivation: The resulting halogenated biphenyl compound is then reacted with acetic anhydride or another acetic acid derivative to form the acetic acid moiety.
  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

This compound has several applications across different fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals due to its potential biological activity.
  • Material Science: It can be used in the development of specialty chemicals and materials that require specific halogenated structures.
  • Organic Synthesis: As a building block, it aids in the construction of more complex organic molecules, facilitating research in synthetic organic chemistry .

Interaction studies involving (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid focus on its binding affinities with biomolecules. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.

Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound.

Several compounds share structural similarities with (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,6-DichloroacetophenoneC8H5Cl2OContains acetophenone structure; used in synthesis
3-FluorobiphenylC12H9FLacks carboxylic acid group; used in materials science
2-Chloro-4-fluorobiphenylC12H8ClFSimilar halogen substitutions; studied for biological activity
DiclofenacC14H11Cl2NA phenylacetic acid derivative; used as an anti-inflammatory

The uniqueness of (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid lies in its specific combination of halogen substitutions and its carboxylic acid functionality, which may confer distinct reactivity and biological properties compared to these similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.9963631 g/mol

Monoisotopic Mass

297.9963631 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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